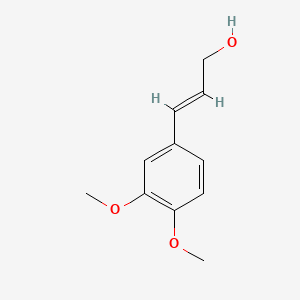
3,4-Dimethoxycinnamyl alcohol
Descripción general
Descripción
3,4-Dimethoxycinnamyl alcohol is a chemical compound with the molecular formula C11H14O3 . It is a colorless liquid with a sweet, balsamic odor. It is used as an intermediate in the synthesis of a variety of compounds.
Synthesis Analysis
3,4-Dimethoxycinnamyl alcohol can be synthesized using 3,4-dimethoxyphenylacetaldehyde with a reducing agent such as a sulfite salt or nanoparticle nickel .Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxycinnamyl alcohol consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The average mass is 194.227 Da and the monoisotopic mass is 194.094299 Da .Chemical Reactions Analysis
3,4-Dimethoxycinnamyl alcohol was found to be actively metabolized by a white-rot fungus Coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .Physical And Chemical Properties Analysis
3,4-Dimethoxycinnamyl alcohol has a molecular weight of 194.23 . It is soluble in alcohol and ether. The compound has a density of 1.104±0.06 g/cm3 (Predicted), a melting point of 78℃, and a boiling point of 348.9±32.0 °C (Predicted) .Aplicaciones Científicas De Investigación
Metabolism by White-Rot Fungus
3,4-Dimethoxycinnamyl alcohol is actively metabolized by a white-rot fungus called Coriolus versicolor. This process occurs in low nitrogen and high oxygen stationary cultures, which favor the ligninolytic activity in the fungus .
Production of Veratrylglycerol
The substrate 3,4-Dimethoxycinnamyl alcohol is mainly oxidized to veratrylglycerol, which is a mixture of erythro and threo forms . This process is part of the metabolic pathway of the white-rot fungus.
Antimutagenic Activity
3,4-Dimethoxycinnamyl alcohol has been found to have antimutagenic activity against furylfuramide, Trp-P-1, and activated Trp-P-1 . This suggests potential applications in the field of genetic research and cancer prevention.
Toxicological Studies
Sub-acute toxicities of 3,4-dimethoxycinnamyl alcohol have been studied, revealing no significant changes in hematological and biochemical parameters in rats. This indicates its relative safety for use in biological systems.
Chemical Structure
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3’ and 4’ respectively . Understanding its chemical structure can help in predicting its reactivity and potential applications.
Role in Lignin Biodegradation
3,4-Dimethoxycinnamyl alcohol plays a role in the biodegradation of lignin, a complex organic polymer that provides rigidity to plant cell walls . This could have implications for the development of sustainable methods for the disposal of plant waste.
Mecanismo De Acción
Target of Action
3,4-Dimethoxycinnamyl alcohol is a primary alcohol that is cinnamyl alcohol substituted by methoxy groups at positions 3’ and 4’ respectively It has been reported to show significant antimicrobial and cytotoxic activities .
Mode of Action
Its antimutagenic activity suggests that it may interact with certain enzymes or proteins to inhibit the mutation process .
Biochemical Pathways
It has been reported that this compound was actively metabolized by a white-rot fungus coriolus versicolor in low nitrogen and high oxygen stationary cultures favoring the ligninolytic activity in the fungus .
Pharmacokinetics
Its solubility in various organic solvents such as ethanol, dimethylformamide, and acetone suggests that it may have good bioavailability .
Result of Action
3,4-Dimethoxycinnamyl alcohol has been reported to exhibit antimicrobial and cytotoxic activities
Action Environment
The action of 3,4-Dimethoxycinnamyl alcohol can be influenced by various environmental factors. For instance, its metabolic activity was enhanced in low nitrogen and high oxygen conditions in a fungus . Furthermore, its stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances in its environment .
Propiedades
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-13-10-6-5-9(4-3-7-12)8-11(10)14-2/h3-6,8,12H,7H2,1-2H3/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICGYUCCHVYRR-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301025103 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethoxycinnamyl alcohol | |
CAS RN |
40918-90-9, 18523-76-7 | |
| Record name | 3'-Hydroxymethylisoeugeneol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301025103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(3,4-dimethoxyphenyl)prop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



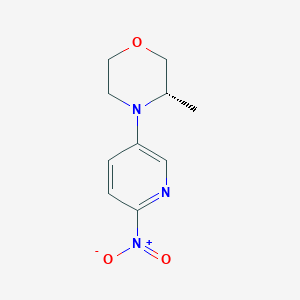
![1'-(4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2460492.png)
![3-(1-(tetrahydrofuran-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2460493.png)
![4-[(3,6-Diphenyl-1,2,4-triazin-5-yl)oxy]benzenecarbonitrile](/img/structure/B2460497.png)
![N-(3-fluorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2460498.png)
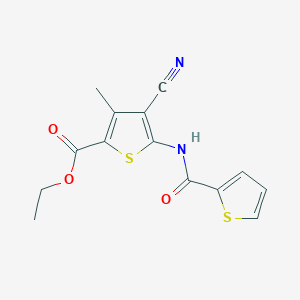
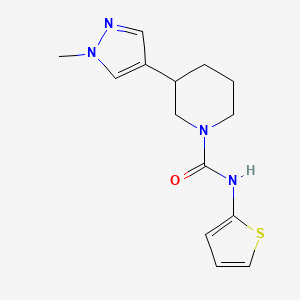
![5-[(3,4-dichlorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2460502.png)
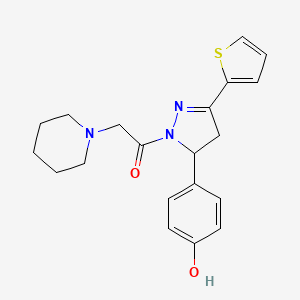
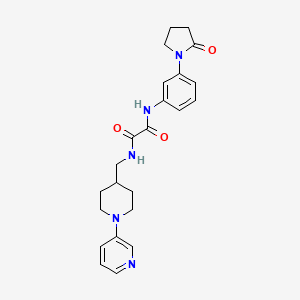
![Ethyl [1-(3-fluorobenzyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2460506.png)
![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2460513.png)